molecular formula C15H14N2O B12456546 3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide

3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide

Katalognummer: B12456546
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: CGLKXANEVFUZGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is a chemical compound with the molecular formula C15H14N2O It is known for its unique structure, which includes a benzamide group linked to a 4-methylphenylmethylideneamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 4-methylbenzaldehyde and 3-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction parameters such as temperature, pressure, and flow rates .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific imine linkage and the presence of both benzamide and 4-methylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

3-[(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-11-5-7-12(8-6-11)10-17-14-4-2-3-13(9-14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI-Schlüssel

CGLKXANEVFUZGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.